![molecular formula C14H11BrN2 B2384603 3-苄基-5-溴-1H-吡咯并[2,3-b]吡啶 CAS No. 2137929-76-9](/img/structure/B2384603.png)
3-苄基-5-溴-1H-吡咯并[2,3-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a benzyl group at the 3-position and a bromine atom at the 5-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学研究应用
3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific protein kinases involved in tumor growth.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
Target of Action
The primary targets of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, exhibiting potent inhibitory activity. It binds to these receptors, leading to a decrease in their activity . This interaction results in changes in the cellular processes regulated by these receptors.
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have beneficial pharmacokinetic properties, potentially leading to good bioavailability .
Result of Action
The molecular and cellular effects of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and the induction of apoptosis . Additionally, the compound significantly inhibits the migration and invasion of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Benzylation: The benzyl group can be introduced at the 3-position through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrrolo[2,3-b]pyridine N-oxides.
Reduction: Formation of 3-benzyl-5-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Formation of 3-benzyl-5-azido-1H-pyrrolo[2,3-b]pyridine.
相似化合物的比较
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the benzyl group at the 3-position.
3-Benzyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom at the 5-position.
3-Benzyl-5-chloro-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness
3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the benzyl group at the 3-position and the bromine atom at the 5-position. This specific substitution pattern can significantly influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-12-7-13-11(8-16-14(13)17-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTYDBJENSMQQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2C=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
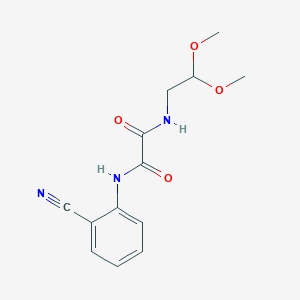
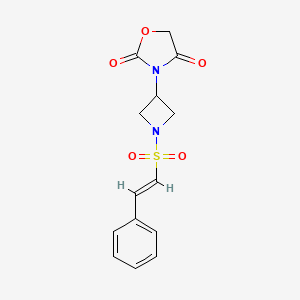

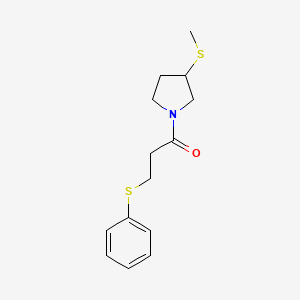
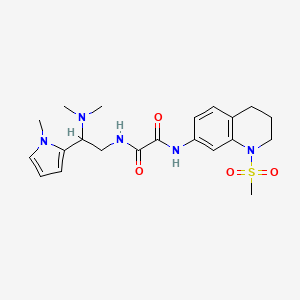
![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)
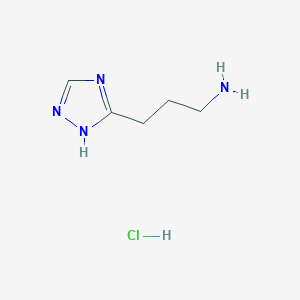
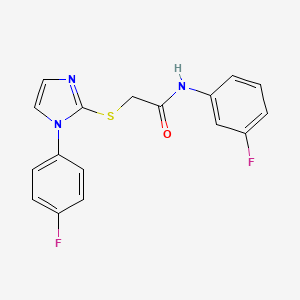
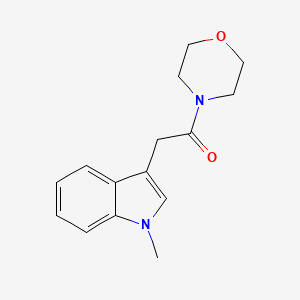
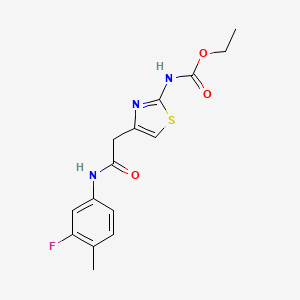
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea](/img/structure/B2384535.png)
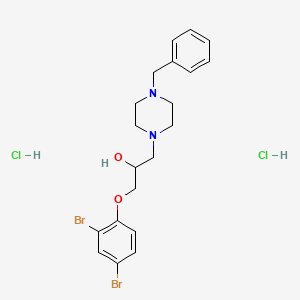
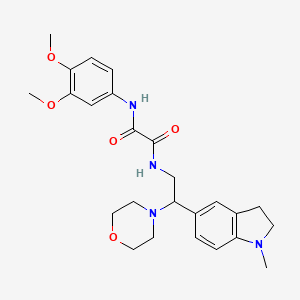
![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)
